molecular formula C15H14N2O B14686138 4-(4-Methoxyphenyl)-1,4-dihydroquinazoline CAS No. 33232-20-1

4-(4-Methoxyphenyl)-1,4-dihydroquinazoline

Cat. No.: B14686138
CAS No.: 33232-20-1
M. Wt: 238.28 g/mol
InChI Key: SPNJMGUJPRYLNJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,4-dihydroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,4-dihydroquinazoline typically involves the condensation of 4-methoxybenzaldehyde with anthranilic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,4-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinones.

    Reduction: Reduction reactions can convert the compound into dihydroquinazolines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinazolinones

    Reduction: Dihydroquinazolines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(4-Methoxyphenyl)-1,4-dihydroquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as a ligand for specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxyphenyl group.

    4-Methoxyphenyl isothiocyanate: Used in the synthesis of various heterocyclic compounds.

    4-Methoxyphenylacetylene: Utilized in the synthesis of luminescent materials.

Uniqueness

4-(4-Methoxyphenyl)-1,4-dihydroquinazoline is unique due to its specific quinazoline core structure combined with a methoxyphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

33232-20-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,4-dihydroquinazoline

InChI

InChI=1S/C15H14N2O/c1-18-12-8-6-11(7-9-12)15-13-4-2-3-5-14(13)16-10-17-15/h2-10,15H,1H3,(H,16,17)

InChI Key

SPNJMGUJPRYLNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CC=C3NC=N2

Origin of Product

United States

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